N-(But-2-en-1-yl)-3-methylaniline
Description
N-(But-2-en-1-yl)-3-methylaniline is a substituted aniline derivative featuring a 3-methylphenyl group and a but-2-en-1-yl (allylic) chain attached to the nitrogen atom.
Properties
CAS No. |
143258-12-2 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-but-2-enyl-3-methylaniline |
InChI |
InChI=1S/C11H15N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h3-7,9,12H,8H2,1-2H3 |
InChI Key |
XXZKREPBQMXPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCNC1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(But-2-en-1-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with crotyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of 3-methylaniline attacks the electrophilic carbon of crotyl bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-(But-2-en-1-yl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond, forming N-(butyl)-3-methylaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(Butyl)-3-methylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(But-2-en-1-yl)-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(But-2-en-1-yl)-3-methylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The but-2-en-1-yl group can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains .
Comparison with Similar Compounds
Key Observations
Substituent Effects on Reactivity
- The 3-methyl group on the aniline ring in this compound enhances electron density at the nitrogen atom compared to unsubstituted analogs (e.g., N-(But-2-en-1-yl)aniline). This may influence its participation in electrophilic reactions or coordination with transition metals.
- Electron-withdrawing groups (e.g., nitro in N-Benzyl-3-nitroaniline) reduce nucleophilicity, making such compounds less reactive in alkylation but more stable under oxidative conditions.
Allyl Chain Variations
- The but-2-en-1-yl chain provides an unsaturated site for further functionalization (e.g., hydroformylation or cycloaddition), as demonstrated in enantioselective catalysis studies.
- Bulkier chains (e.g., 3-methylbutyl in 2-Benzyl-N-(3-methylbutyl)aniline) may hinder reactivity in sterically sensitive reactions but improve thermal stability in polymer applications.
Synthetic Accessibility
- N-Allylanilines are typically synthesized via alkylation of aniline derivatives using allylic halides or alcohols under basic conditions. For example, this compound is likely prepared by reacting 3-methylaniline with 2-buten-1-yl bromide.
- Substituted benzyl derivatives (e.g., N-(2-Fluorobenzyl)-3-methylaniline) require selective benzylation, often mediated by phase-transfer catalysts or transition metals.
Applications
- This compound and its analogs are primarily used as ligands or intermediates in asymmetric catalysis (e.g., hydroformylation).
- Derivatives with fluorinated or methoxymethyl groups (e.g., ) show promise in pharmaceutical synthesis due to improved bioavailability.
Research Findings and Limitations
- Catalytic Performance : In hydroformylation reactions, this compound derivatives exhibit moderate enantioselectivity (50–70% ee) compared to bulkier ligands like phosphine-based systems.
- Stability : The allylic double bond in this compound may lead to isomerization under acidic or high-temperature conditions, limiting its utility in certain syntheses.
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